molecular formula C23H33N3O4 B1407160 methyl 1-benzyl-2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1881275-61-1

methyl 1-benzyl-2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B1407160
CAS No.: 1881275-61-1
M. Wt: 415.5 g/mol
InChI Key: XKXSESSJGJKKMN-GOSISDBHSA-N
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Description

The compound methyl 1-benzyl-2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate is a structurally complex imidazole derivative characterized by multiple functional groups that influence its physicochemical and biological properties. Key features include:

  • A (1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl substituent at the 2-position, introducing chirality and a bulky tert-butoxycarbonyl (Boc) protecting group.
  • A methyl ester at the 4-position, which may influence hydrolytic stability and reactivity.
  • A 5-methyl group, contributing to steric effects and ring electronic properties.

This compound’s design reflects strategies common in medicinal and synthetic chemistry, where Boc protection stabilizes amines during synthesis , and benzyl groups modulate solubility and bioavailability.

Properties

IUPAC Name

methyl 1-benzyl-5-methyl-2-[(1R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4/c1-15(2)13-18(24-22(28)30-23(4,5)6)20-25-19(21(27)29-7)16(3)26(20)14-17-11-9-8-10-12-17/h8-12,15,18H,13-14H2,1-7H3,(H,24,28)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXSESSJGJKKMN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)[C@@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101820
Record name 1H-Imidazole-4-carboxylic acid, 2-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methylbutyl]-5-methyl-1-(phenylmethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881275-61-1
Record name 1H-Imidazole-4-carboxylic acid, 2-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methylbutyl]-5-methyl-1-(phenylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881275-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 2-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methylbutyl]-5-methyl-1-(phenylmethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-benzyl-2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate (CAS No. 1881275-61-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H33N3O4
  • Molecular Weight : 415.54 g/mol
  • Predicted Melting Point : 540.7 ± 45.0 °C
  • Density : 1.11 ± 0.1 g/cm³

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Antiproliferative Activity

Several studies have highlighted the compound's potential as an antiproliferative agent. In particular, compounds with imidazole structures have shown promise in targeting cancer cells:

  • Mechanism : The compound is believed to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
StudyCell LineIC50 (nM)Mechanism
MCF-7 (breast cancer)52G2/M phase arrest
MDA-MB-231 (triple-negative breast cancer)74Induction of apoptosis

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Aldosterone Synthase (CYP11B2) : Related compounds have been studied for their inhibitory effects on aldosterone synthase, which may have implications for hypertension and heart failure treatments.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of imidazole derivatives, including this compound. Here are key findings:

  • Synthesis and Evaluation : A study demonstrated the synthesis of various imidazole derivatives and their evaluation against cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis through microtubule disruption .
  • Computational Studies : Molecular docking studies indicated favorable binding conformations of the compound at the colchicine binding site of tubulin, suggesting a mechanism for its antiproliferative effects .
  • Potential for Dual Targeting : The research highlights the potential for designing compounds that target both aromatase and tubulin, which may enhance therapeutic efficacy while minimizing side effects in breast cancer treatment .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s benzyl group at the 1-position distinguishes it from analogues like 5{31} and 5{32}, which place aromatic groups at the 4-position. This positional variance may alter binding affinity in biological systems.
  • Boc Protection : Unlike compounds with unprotected amines, the Boc group in the target compound improves synthetic yield by preventing side reactions .
  • Chirality : The (1R)-configured side chain in the target compound contrasts with 5{32}’s R-α-methylbenzyl group, suggesting divergent stereochemical interactions in catalysis or molecular recognition.

Functional Group Variations

tert-Butoxycarbonyl (Boc) vs. Alternative Protecting Groups

The Boc group is favored for its stability under basic conditions and ease of removal via acidolysis. Comparatively:

  • Benzyloxycarbonyl (Cbz): Less sterically hindered but requires hydrogenolysis, complicating large-scale synthesis.
  • Fmoc : Labile under basic conditions, limiting compatibility with the target compound’s methyl ester.

The Boc group’s bulkiness may reduce crystallinity compared to smaller protecting groups, as noted in hydrogen-bonding studies .

Ester Functionality

The 4-methyl ester in the target compound is less prone to hydrolysis than aryl esters (e.g., phenyl esters in ) but more reactive than tertiary alkyl esters (e.g., tert-butyl in ). This balance ensures moderate stability during synthesis while remaining amenable to downstream modifications .

Hydrogen Bonding and Crystallinity

The Boc group’s carbonyl oxygen and NH moiety participate in hydrogen-bonding networks, influencing crystal packing. In contrast, compounds lacking polar groups (e.g., 5{33} with S-α-methylbenzylamino) exhibit weaker intermolecular forces, leading to lower melting points . The target compound’s methyl ester may further stabilize crystal lattices through dipole-dipole interactions.

Preparation Methods

Core Imidazole Synthesis

The imidazole backbone is typically constructed via cyclization reactions. A key approach involves reacting 2-bromopropionaldehyde with acetamidine hydrochloride under basic conditions (e.g., KOH/NaOH) to form 2-methylimidazole-4-carbaldehyde .
Reaction Conditions :

  • Solvent: Dichloromethane, THF, or acetone
  • Base: Sodium methoxide or NaOH
  • Temperature: 0°C to room temperature
  • Yield: ~53% (over three steps)

Benzylation at N1-Position

The benzyl group is introduced via alkylation using benzyl bromide in the presence of a base:
Procedure :

  • 2-Methylimidazole-4-carbaldehyde is reacted with benzyl bromide in DMF or THF.
  • Base: Potassium carbonate (K₂CO₃) or CsF/KF.
  • Temperature: 0°C to 20°C
  • Yield: >99% (crude)

Example :

Benzyl bromide (21.4 mL, 0.18 mol) was added to a mixture of 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) and K₂CO₃ (45.0 g, 0.33 mol) in DMF (100 mL). The product, 1-benzyl-2-methylimidazole-4-carbaldehyde, was isolated in 99% yield.

Introduction of Boc-Protected Amino Group

The stereoselective incorporation of the (1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl side chain requires:

Key Steps :

  • Amination : Coupling of the imidazole intermediate with a chiral amine precursor (e.g., L-valine derivative).
  • Boc Protection : Treatment with Boc₂O in THF or MeCN.
  • Esterification : Conversion of the carboxylic acid to the methyl ester using methanol and catalytic H₂SO₄.

Example :

tert-Butyl (S)-(1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl)carbamate was synthesized via NaBH₄-mediated reduction of a Boc-protected intermediate, achieving 72–77% yield after purification.

Stereochemical Control

The (1R)-configuration is critical for biological activity. Strategies include:

  • Use of enantiomerically pure starting materials (e.g., L-valine derivatives).
  • Chiral resolution via chromatography or crystallization.

Final Esterification

The carboxylic acid moiety is converted to the methyl ester:
Conditions :

  • Solvent: Methanol or ethanol
  • Catalyst: H₂SO₄ or trimethylsilyl chloride (TMSCl)
  • Yield: >90%

Optimization Challenges

  • Regioselectivity : Ensuring substitution at the N1-position during benzylation.
  • Deprotection Risks : Avoid premature Boc cleavage during esterification.
  • Purification : Chromatography or recrystallization to isolate the final product.

Summary of Synthetic Routes

Step Reaction Type Reagents/Conditions Yield Source
1 Imidazole cyclization 2-Bromopropionaldehyde, acetamidine HCl, KOH ~53%
2 N1-Benzylation Benzyl bromide, K₂CO₃, DMF >99%
3 Boc protection & amination Boc₂O, DMAP, MeCN 72–77%
4 Methyl esterification Methanol, H₂SO₄ >90%

Q & A

Q. Table 1. Key Spectral Data for Analogous Compounds

ParameterValue (Example)Source
¹H NMR (δ, ppm)1.34 (s, Boc CH3), 7.20 (imidazole H)
¹³C NMR (δ, ppm)80.7 (Boc C), 154.6 (C=O)
HRMS (m/z)554 [M⁺]

Q. Table 2. Stability Under Varied Conditions

ConditionHalf-Life (Hours)Degradation Product
pH 1.0, 25°C2.5Free amine
pH 7.4, 37°C>48None
DMSO, 60°C12De-esterified imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-benzyl-2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-benzyl-2-((1R)-1-((tert-butoxycarbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

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